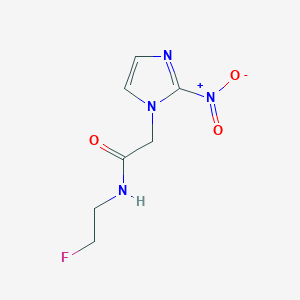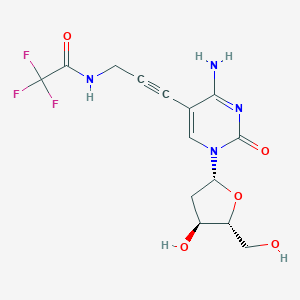
TFA-ap-dC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine, commonly known as TFA-ap-dC, is a synthetic nucleoside analog. It is primarily used in biochemical and molecular biology research, particularly in the study of DNA modifications and interactions. This compound is a derivative of deoxycytidine, where the hydrogen atom at the 5-position of the cytosine ring is replaced by a trifluoroacetylamino-propynyl group.
科学的研究の応用
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is employed in the study of DNA-protein interactions and DNA modifications.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
作用機序
Target of Action
TFA-ap-dC, also known as 2’-Deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]cytidine, is a nucleoside analog . It is primarily used in oligonucleotide synthesis for antisense therapy . The primary targets of this compound are the specific sequences of DNA that it is designed to bind to during the synthesis of oligonucleotides .
Mode of Action
This compound interacts with its targets by binding to specific sequences of DNA during the synthesis of oligonucleotides . This interaction results in the inhibition of gene expression, which can be beneficial in combating viral infections and cancer .
Result of Action
The primary result of this compound’s action is the inhibition of gene expression . This can lead to a decrease in the production of specific proteins, which can be beneficial in the treatment of diseases such as viral infections and cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine involves several steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Protection: The hydroxyl groups of 2’-deoxycytidine are protected using suitable protecting groups such as silyl ethers.
Substitution: The 5-position of the cytosine ring is then substituted with a trifluoroacetylamino-propynyl group through a series of reactions involving trifluoroacetic anhydride and propargylamine.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for higher yields and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetylamino-propynyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
2’-Deoxy-5-azacytidine: Another nucleoside analog used in cancer therapy.
2’-Deoxy-5-fluorocytidine: Used in the treatment of certain cancers.
2’-Deoxy-5-iodocytidine: Employed in molecular biology research.
Uniqueness
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine is unique due to the presence of the trifluoroacetylamino-propynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to interact with proteins, making it a valuable tool in research.
特性
IUPAC Name |
N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUSVKQOCPUNW-IVZWLZJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
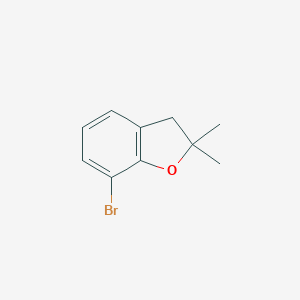

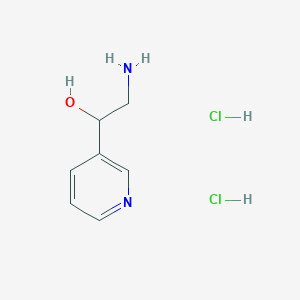
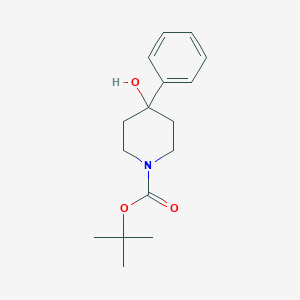
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
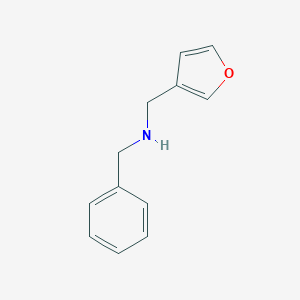
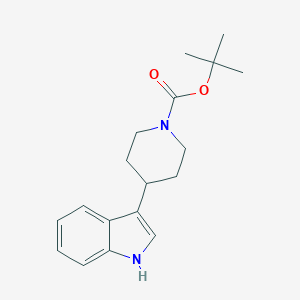
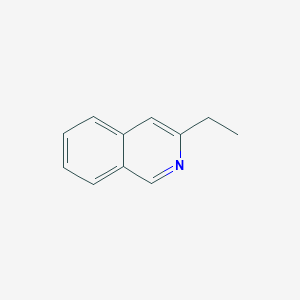

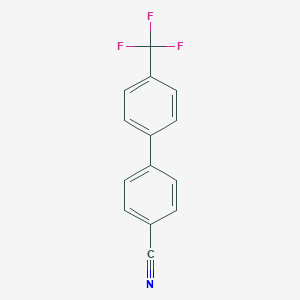
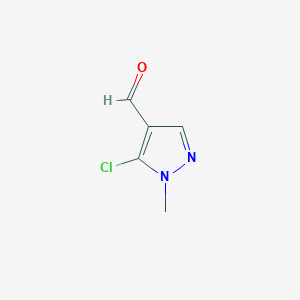
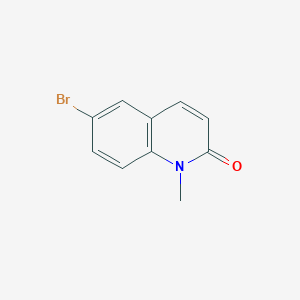
![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
